B1574555 ASN003

ASN003

カタログ番号 B1574555
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ASN003 is a potent and selective BRAFV600/PI3K inhibitor. ASN003 is a selective inhibitor of mutated forms of B-RAF kinase at amino acid position 600 (BRAFV600), including BRAFV600E, the alpha, delta and, to a lesser extent, beta isoforms of phosphatidylinositide 3-kinase (PI3K), including mutated forms of PI3KCA, which encodes the p110-alpha catalytic subunit of the class I PI3K, and the phosphatase and tensin homologs (PTEN) with loss-of-function mutation, with potential antineoplastic activity.

科学的研究の応用

Selective Inhibition in Tumor Treatment

ASN003 is a novel and highly selective inhibitor of BRAF and PI3K-α and -δ kinases, which are key components in tumor cell signaling and growth. This dual inhibition offers strong antitumor activity in various tumor models, particularly those harboring BRAF and PIK3CA or PTEN mutations. ASN003 has demonstrated significant efficacy in patient-derived xenograft (PDX) models resistant to selective BRAF and MEK inhibitors, indicating its potential in treating advanced solid tumors, including melanoma, colorectal cancer (CRC), and non-small cell lung cancer (NSCLC) (Rasco et al., 2018).

Pharmacokinetic and Pharmacodynamic Profile

ASN003's pharmacokinetic (PK) profile and pharmacodynamic (PD) effects are a focus of ongoing research. The compound has shown dose-dependent, systemic exposure with variable maximum concentration (Cmax) and area under the curve (AUC) values. Preliminary results suggest ASN003 has a favorable PK profile, with effects on tumor tissue biomarkers like pERK and pS6 being investigated. These findings are crucial in understanding how ASN003 interacts with the body and affects tumor growth (Rasco et al., 2018).

Efficacy in Xenograft Models

ASN003 has displayed potent antiproliferative activity in cell lines with B-RAF and PI3K pathway mutations, including resistance to vemurafenib, a B-RAF inhibitor. In vivo efficacy studies show significant tumor regression and growth inhibition in various tumor models, particularly those with B-RAF V600E mutation and mutations in PIK3CA or PTEN genes. This indicates ASN003's potential in addressing acquired resistance to selective B-RAF inhibitors and treating a broader patient population (Thompson et al., 2015).

特性

製品名

ASN003

IUPAC名

N/A

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

ASN003;  ASN-003;  ASN 003; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。